molecular formula C16H19N3O4S B2961915 Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-85-4

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2961915
CAS RN: 946235-85-4
M. Wt: 349.41
InChI Key: QCVUZTZTPHDADE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazole and its derivatives have been studied for their pharmacological activities . They have been synthesized as prospective antimicrobial and antiproliferative agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antitumor and Antifilarial Agents

  • Research Application : The compound has been investigated for its antitumor and antifilarial properties. Specifically, related derivatives, including Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrated significant in vivo antifilarial activity and inhibited leukemia L1210 cell proliferation. This suggests its potential in developing treatments for certain cancers and parasitic infections (Kumar et al., 1993).

Synthesis of Pyrido Pyrimidinyl Derivatives

  • Research Application : It has been used as an intermediate in the synthesis of complex organic compounds. For example, its derivative was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating its utility in organic synthesis and potentially in pharmaceutical applications (Žugelj et al., 2009).

Synthesis of Thiadiazole Derivatives

  • Research Application : Derivatives of this compound, such as those involving 1,3,4-thiadiazole, have been synthesized and evaluated for antimicrobial activities. These derivatives have been studied for their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).

Schiff Base Ligands and Antimicrobial Activity

  • Research Application : Imino-4-methoxyphenol thiazole derived Schiff bases, which are structurally related to the compound , have been synthesized and their antimicrobial activity against various bacteria and fungi has been studied. This indicates its potential application in developing new antimicrobial agents (Vinusha et al., 2015).

Future Directions

Research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide .

properties

IUPAC Name

methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVUZTZTPHDADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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